molecular formula C15H11ClF3NO2 B5755567 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 853311-49-6

3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Katalognummer B5755567
CAS-Nummer: 853311-49-6
Molekulargewicht: 329.70 g/mol
InChI-Schlüssel: MLAALIJEXXHIEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a critical role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder. CFTRinh-172 has been shown to be a promising therapeutic agent for the treatment of CF, as well as other diseases that involve dysfunctional CFTR activity.

Wirkmechanismus

3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane. As a result, this compound effectively inhibits CFTR activity, which can be beneficial in diseases such as CF where overactive CFTR function can lead to disease pathology.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway surface liquid volume, and inhibition of CFTR-dependent pancreatic bicarbonate secretion. Additionally, this compound has been shown to have anti-inflammatory effects in the airways, which may be beneficial in the treatment of CF-related lung disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is its specificity for CFTR inhibition, which allows for targeted manipulation of CFTR activity in vitro and in vivo. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, the use of this compound in animal models may be limited by its poor solubility and bioavailability.

Zukünftige Richtungen

There are several potential future directions for research involving 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective CFTR inhibitors, which may have improved therapeutic efficacy. Additionally, there is ongoing research into the use of this compound in combination with other drugs or therapies for the treatment of CF. Finally, there is interest in exploring the potential use of this compound in other diseases that involve dysfunctional CFTR activity, such as secretory diarrhea and polycystic kidney disease.

Synthesemethoden

The synthesis of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 3-chloro-4-methoxybenzoyl chloride with 2-(trifluoromethyl)aniline to form the intermediate N-[2-(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide. This intermediate is then reacted with thionyl chloride to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied in the context of CF research, as it has been shown to effectively inhibit CFTR activity in vitro and in vivo. In addition to its potential therapeutic applications, this compound has also been used as a research tool to study the role of CFTR in various physiological processes, such as airway surface liquid regulation and ion transport in the gastrointestinal tract.

Eigenschaften

IUPAC Name

3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-7-6-9(8-11(13)16)14(21)20-12-5-3-2-4-10(12)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAALIJEXXHIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853311-49-6
Record name 3-CHLORO-4-METHOXY-N-(2-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.